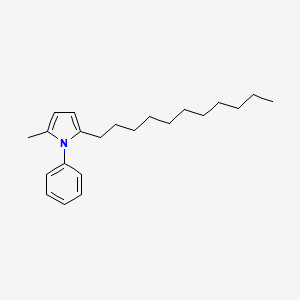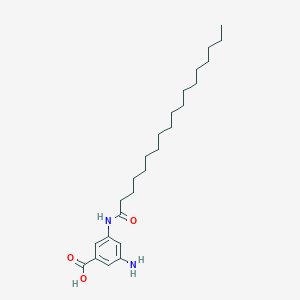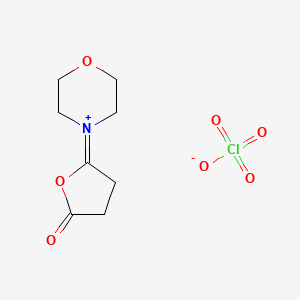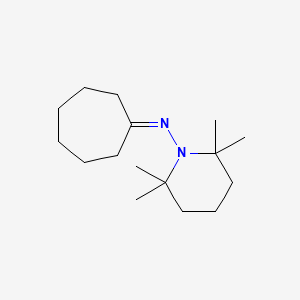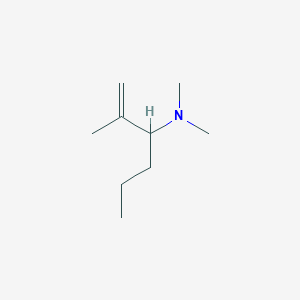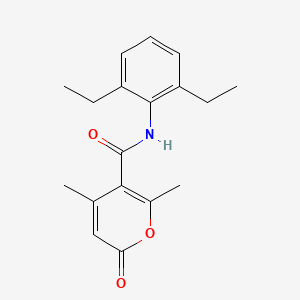
2-Ethoxy-4,4,5-triphenyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4,4,5-triphenyl-1,3-dioxolane is an organic compound with the molecular formula C23H22O3 It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4,4,5-triphenyl-1,3-dioxolane typically involves the acid-catalyzed reaction of benzoin with ethyl orthoformate. The reaction proceeds under controlled conditions to yield the desired dioxolane compound. The process can be summarized as follows:
Reactants: Benzoin and ethyl orthoformate.
Catalyst: Acid (e.g., sulfuric acid).
Reaction Conditions: The reaction mixture is heated to facilitate the formation of the dioxolane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reactants, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4,4,5-triphenyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the dioxolane ring into simpler alcohols or hydrocarbons.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or specific acids/bases.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of various substituted dioxolane derivatives.
Scientific Research Applications
2-Ethoxy-4,4,5-triphenyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethoxy-4,4,5-triphenyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various substrates, facilitating chemical transformations. The dioxolane ring structure plays a crucial role in stabilizing reaction intermediates and enhancing reaction rates.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethyl-1,3-dioxolane: A simpler dioxolane derivative with different substituents.
2-Ethoxy-1,3-dioxolane: A related compound with a similar ethoxy group but lacking the triphenyl substitution.
Uniqueness
2-Ethoxy-4,4,5-triphenyl-1,3-dioxolane is unique due to its triphenyl substitution, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
61562-07-0 |
|---|---|
Molecular Formula |
C23H22O3 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-ethoxy-4,4,5-triphenyl-1,3-dioxolane |
InChI |
InChI=1S/C23H22O3/c1-2-24-22-25-21(18-12-6-3-7-13-18)23(26-22,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,21-22H,2H2,1H3 |
InChI Key |
OVWRMBVPZSCTLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1OC(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


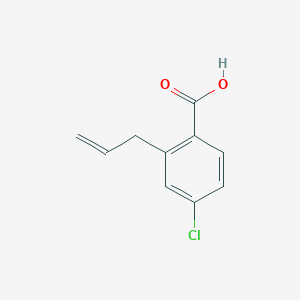
![2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol](/img/structure/B14583815.png)
![1-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14583831.png)
